2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid
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Overview
Description
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is a chemical compound belonging to the class of benzotriazines. This compound is characterized by a benzotriazine ring fused with a propanoic acid moiety. Benzotriazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid, also known as 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid, is the GPR139 receptor . GPR139 is a G protein-coupled receptor that is expressed in the brain, particularly in the hypothalamus . It is involved in various physiological processes, including energy homeostasis and pain perception .
Mode of Action
This compound acts as an agonist of the GPR139 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR139 receptor, this compound stimulates the receptor’s activity .
Biochemical Pathways
The activation of GPR139 has been associated with the regulation of the release of various neurotransmitters, which can have downstream effects on numerous physiological processes .
Result of Action
The activation of the GPR139 receptor by this compound could lead to various molecular and cellular effects, depending on the specific physiological context. For example, it could influence neurotransmitter release, which could in turn affect neuronal communication and various brain functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives.
Scientific Research Applications
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid
- 4-Oxo-1,2,3-benzotriazin-3(4H)-olate
- 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine
Uniqueness
2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid is unique due to its specific structure, which combines the benzotriazine ring with a propanoic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXISOGIRJVVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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